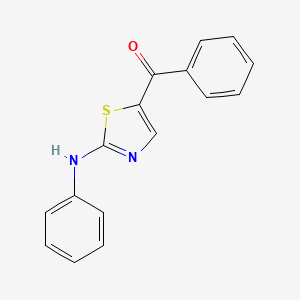

5-benzoyl-N-phenyl-1,3-thiazol-2-amine

Descripción

Propiedades

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFJYYOGASICIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum of 5 Benzoyl N Phenyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Efficacy

The urgent need for new antimicrobial agents, driven by the rise of drug-resistant pathogens, has spurred research into various heterocyclic compounds, including thiazole (B1198619) derivatives. jchemrev.comnih.gov These derivatives have demonstrated considerable efficacy against a variety of microorganisms, encompassing bacteria, fungi, mycobacteria, and viruses.

Derivatives of the 5-benzoyl-N-phenyl-1,3-thiazol-2-amine scaffold have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that specific substitutions on the thiazole and associated phenyl rings can significantly influence the potency and spectrum of this activity.

For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed antimicrobial activity comparable to the standard drug norfloxacin. jchemrev.com Similarly, a series of 2-phenylamino-thiazole derivatives were synthesized and tested, with some compounds showing more potent effects against pathogenic strains than reference drugs. researchgate.net Compound 3e from this series was particularly effective, displaying a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria. researchgate.net Another study highlighted that benzo[d]thiazole derivatives, which represent a structural modification of the 1,3-thiazole core, exhibited promising antibacterial activities with MIC values ranging from 50–75 μg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The antibacterial action of certain thiazole-quinolinium derivatives is believed to involve the inhibition of FtsZ polymerization, a critical step in bacterial cell division, with low MIC values of 1-8 mg/mL achieved against MRSA. jchemrev.com

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Source |

|---|---|---|---|

| Thiazole-pyrazoline hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective antibacterial action | jchemrev.com |

| Benzo[d]thiazole derivatives 13 & 14 | MRSA, E. coli | 50–75 μg/mL | nih.gov |

| Compound 3e (N-phenyl-thiazol-2-amine derivative) | Gram-positive strains | 31.25 μg/mL | researchgate.net |

| Thiazole-quinolinium derivatives | MRSA, VRE | 1-8 mg/mL | jchemrev.com |

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy comparable to standard antifungal agents like ketoconazole (B1673606) and fluconazole. jchemrev.com Research has demonstrated that these compounds are effective against various fungal pathogens, including Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in

In one study, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and evaluated. mdpi.com Compound 5b from this series displayed excellent antifungal activity against Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC50) of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). mdpi.com Another investigation into 2-phenylamino-thiazole derivatives found that compound 3e had a potent inhibitory effect against Candida strains with an MIC of 7.81 μg/mL. researchgate.net The introduction of an acylhydrazone moiety into phenylthiazole derivatives also yielded compounds with remarkable antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast. nih.gov Specifically, compound E26 showed an EC50 value of 1.29 μg/mL, superior to the commercial fungicide Isoprothiolane (EC50 = 3.22 μg/mL). nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Activity (EC50/MIC) | Source |

|---|---|---|---|

| Compound 5b (Phenylthiazole-thiadiazole thione) | Sclerotinia sclerotiorum | EC50 = 0.51 μg/mL | mdpi.com |

| Compound E26 (Phenylthiazole-acylhydrazone) | Magnaporthe oryzae | EC50 = 1.29 μg/mL | nih.gov |

| Compound 3e (N-phenyl-thiazol-2-amine derivative) | Candida strains | MIC = 7.81 μg/mL | researchgate.net |

| Benzo[d]thiazole derivatives | Aspergillus niger | Significant activity at 50-75 μg/mL | nih.gov |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. figshare.com Aminothiazole derivatives have emerged as a promising class of antitubercular compounds. nih.govnih.gov

A significant breakthrough came from a high-throughput screening that identified a 2-aminothiazole (B372263) scaffold effective against M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that while the central thiazole and a 4-(2-pyridinyl) moiety were crucial for activity, the N-2 position of the aminothiazole allowed for considerable modification. nih.gov Introducing substituted benzoyl groups at this position dramatically improved potency. Notably, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) was identified as a highly potent analog with an MIC of 0.024 μM. nih.gov Further research on N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides also yielded compounds with high inhibitory activity against susceptible M. tuberculosis strains, with MIC90 values as low as 0.06–0.125 μg/mL. figshare.com

| Compound/Derivative Class | Target | Activity (MIC) | Source |

|---|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis | 0.024 μM | nih.gov |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide 8a | M. tuberculosis | 0.06–0.125 μg/mL | figshare.com |

| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide 7a | M. tuberculosis | 0.125–0.25 μg/mL | figshare.com |

The broad biological activity of thiazoles extends to antiviral applications. jchemrev.com Thiazole-containing compounds have been investigated for their ability to inhibit a range of viruses, including both DNA and RNA viruses. nih.gov The well-known antiviral drug Ritonavir (B1064), used in the treatment of HIV/AIDS, contains a thiazole moiety, highlighting the importance of this heterocycle in antiviral drug design. jchemrev.com

Research into new thiazole derivatives has identified compounds with potent antiviral effects. For example, certain benzo-thiazole amine analogs demonstrated strong, broad-spectrum antiviral effectiveness against a DNA virus (Hepatitis B virus) and several RNA viruses (Coxsackievirus B3, Hepatitis C virus, and influenza A virus) at low micromolar concentrations. nih.gov One study found that a derivative bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant activity against the PR8 influenza A strain, comparable to the standard drugs oseltamivir (B103847) and amantadine. mdpi.com Other studies have explored triazolo-thiadiazines, which are structurally related fused heterocyclic systems, for activity against Herpes Simplex Virus-1 (HSV-1) and Japanese Encephalitis Virus (JEV). nih.gov

Anticancer Research and Cytotoxic Effects

Thiazole derivatives are recognized for their significant cytotoxic effects against various cancer cell lines, making them a focal point of anticancer drug discovery. jpionline.org The inclusion of the 1,3-thiazole ring is a feature of potent anticancer drugs like Dasatinib. jpionline.org

Studies have shown that derivatives of this compound can induce apoptosis and exhibit cytotoxicity against breast cancer cell lines. The cytotoxic potential is often linked to specific substitutions on the thiazole ring, which can enhance potency and selectivity against cancer cells. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives have been screened for antitumor activity, with 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine showing the highest activity against leukemia, colon cancer, and CNS cancer cell lines. researchgate.net Similarly, novel thieno[2-3-b]pyridine analogues containing benzoyl tethers have demonstrated potent anti-proliferative activity, with the most active compounds showing IC50 concentrations of 25-50 nM against HCT116 (colon) and MDA-MB-231 (breast) cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/Effect) | Source |

|---|---|---|---|

| Thieno[2-3-b]pyridine analogues (7h, 7i) | HCT116 (Colon), MDA-MB-231 (Breast) | 25-50 nM | nih.gov |

| 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine (14c) | Leukemia, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | High activity (Growth Percentages 25-67%) | researchgate.net |

| Thiazole derivatives | Breast cancer cell lines | Significant cytotoxicity | |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Breast cancer cell line | Moderate to good anticancer activity | rasayanjournal.co.in |

Beyond in vitro cytotoxicity, certain thiazole derivatives have demonstrated the ability to inhibit tumor growth in vivo. The mechanism often involves the induction of apoptosis in cancer cells. A study on 2-(4-aminophenyl) benzothiazole (B30560), a related structural analog, investigated its effect in an orthotopic rat glioma model. nih.gov The results showed that this compound potently inhibited glioma cell proliferation in vivo, reducing tumor volume significantly. nih.gov The antitumor effect was attributed to the inhibition of both cell proliferation and angiogenesis (the formation of new blood vessels that support tumor growth). nih.gov This was accompanied by changes in the expression of proteins related to the cell cycle and angiogenesis. nih.gov

Induction of Apoptosis in Cancer Cell Lines

The ability to induce programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Derivatives of the thiazole scaffold have demonstrated significant pro-apoptotic activity across a variety of human cancer cell lines.

Research into thiazole-incorporated phthalimide (B116566) derivatives identified several potent compounds. For instance, one derivative (5b) was found to be highly cytotoxic against the MCF-7 breast cancer cell line with an IC50 value of 0.2 µM. nih.gov Other compounds in the same series showed strong activity against MDA-MB-468 and PC-12 cancer cells. nih.gov The mechanism of cell death was linked to apoptosis, confirmed by DNA fragmentation and increased caspase-3 activity. nih.gov Further analysis indicated that these compounds trigger apoptosis through the intrinsic, or mitochondrial, pathway, which involves the regulation of pro-apoptotic (Bax, PUMA) and anti-apoptotic (Bcl-2) genes. tandfonline.comnih.gov

Similarly, novel bis-thiazole derivatives have been shown to induce mitochondrial-dependent apoptosis. tandfonline.com In studies on KF-28 ovarian cancer cells, specific compounds (5a, 5b, and 5f) upregulated pro-apoptotic genes like p53, bax, and puma, while downregulating the anti-apoptotic gene Bcl-2. tandfonline.com One compound (18c) demonstrated significant apoptosis induction in HepG2 liver cancer cells, increasing the death rate by 63.6-fold and upregulating p53, Bax, and caspases-3, -8, and -9. nih.gov Another thiazole derivative, compound 4b, was shown to arrest the cell cycle at the G2/M phase and increase the concentration of caspase-3 by four-fold in Leukemia HL-60 cells. nih.gov

The induction of apoptosis is often mediated through the inhibition of specific cellular targets. Some thiazole derivatives are believed to exert their effects by inhibiting Pim-1 kinase, a protein highly expressed in certain tumors. tandfonline.com The modulation of both intrinsic and extrinsic apoptotic pathways has also been observed, with studies showing activation of caspases 3/7, 8, 9, and 10 in colorectal adenocarcinoma cells. rsc.org

| Compound Series | Specific Compound | Cancer Cell Line | Activity Metric (IC50) | Observed Apoptotic Mechanism |

|---|---|---|---|---|

| Thiazole-Phthalimides | 5b | MCF-7 (Breast) | 0.2 µM | Caspase-3 activation, Intrinsic pathway nih.gov |

| Thiazole-Phthalimides | 5g | PC-12 (Pheochromocytoma) | 0.43 µM | Caspase-3 activation nih.gov |

| Thiazole-Phthalimides | 5k | MDA-MB-468 (Breast) | 0.6 µM | Caspase-3 activation nih.gov |

| Bis-Thiazoles | 5c | Hela (Cervical) | 0.6 nM | Pim-1 kinase inhibition suggested nih.gov |

| Bis-Thiazoles | 5f | KF-28 (Ovarian) | 6 nM | Upregulation of Bax/Puma, downregulation of Bcl-2 nih.gov |

| 2-Amino-1,3-Thiazoles | 4b | HL-60 (Leukemia) | 1.3 µM | G2/M cell cycle arrest, 4-fold increase in caspase-3 nih.gov |

| Thiazole-Benzoxazoles | 12e | HCT-116 (Colon) | Not specified | 22% increase in total apoptosis, 8-fold increase in caspase-3 nih.gov |

Anti-inflammatory and Analgesic Studies

Derivatives of 2-aminothiazole have been investigated for their potential to alleviate inflammation and pain. These studies typically employ established in vivo animal models to assess efficacy.

The anti-inflammatory activity is frequently evaluated using the carrageenan-induced paw edema model in rats or mice. mdpi.com This test measures the ability of a compound to reduce acute inflammation. For example, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were tested, with compounds 17c and 17i showing significant inhibition of paw edema. nih.gov Specifically, compound 17c achieved 72%, 76%, and 80% inhibition at 1, 2, and 3 hours post-carrageenan administration, respectively. nih.gov In another study, twenty-five thiazolo[3,2-b]1,2,4-triazole derivatives were evaluated, with eleven compounds demonstrating anti-inflammatory activity equal to or better than the standard drug indomethacin. nih.gov The mechanism for this activity is often linked to the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govgoogle.com

Analgesic properties are commonly assessed using the acetic acid-induced writhing test in mice, which evaluates a compound's ability to reduce visceral pain. bohrium.com The test involves injecting acetic acid to induce characteristic stretching behaviors (writhing), and a reduction in the number of writhes indicates an analgesic effect. researchgate.net In a study of N-(benzo[d]thiazol-2-yl)acetamide derivatives, compounds S30A1 and S30 showed a 76% and 66% reduction in writhing in the first 5 minutes, respectively. nih.gov Another series of benzothiazole derivatives also demonstrated notable analgesic activity comparable to celecoxib. nih.gov

| Compound Series | Compound | Test Model | Result | Standard Drug |

|---|---|---|---|---|

| Benzothiazole-sulphonamides | 17c | Carrageenan-induced paw edema | 80% inhibition at 3h nih.gov | Indomethacin |

| Benzothiazole-sulphonamides | 17i | Carrageenan-induced paw edema | 78% inhibition at 3h nih.gov | Indomethacin |

| Thiazolo[3,2-b]1,2,4-triazoles | Multiple | Carrageenan-induced paw edema | Up to 67% protection nih.gov | Indomethacin (47% protection) |

| N-(benzo[d]thiazol-2-yl)acetamides | S30A1 | Acetic acid-induced writhing | 70% overall inhibition nih.gov | Diclofenac sodium (78% inhibition) |

| N-(benzo[d]thiazol-2-yl)acetamides | S30 | Acetic acid-induced writhing | Overall inhibition less than S30A1 nih.gov | Diclofenac sodium |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5d, 5e | Carrageenan-induced inflammation | Significant potency google.com | Not specified |

Other Pharmacological Activities

Beyond their anticancer and anti-inflammatory properties, this compound derivatives have been explored for a range of other pharmacological applications.

Many thiazole derivatives have been synthesized and evaluated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant potential is typically assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.govrsc.org

In one study, a series of thiazolyl–catechol compounds were synthesized and tested for antioxidant activity. nih.gov The presence of the catechol moiety, a known antioxidant pharmacophore, contributed significantly to the observed effects. nih.gov Another investigation of phenolic thiazoles found that several compounds exhibited remarkable radical scavenging properties, with some showing lower IC50 values (indicating higher potency) than the standard antioxidant, ascorbic acid, in the ABTS assay. rsc.org The antioxidant activity of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate was confirmed using the DPPH method, yielding an IC50 value of 64.75 ppm. nih.gov The mechanism of action in these assays relies on the ability of the compounds to donate a hydrogen atom or an electron to neutralize the free radical. researchgate.net

| Compound Series | Assay Method | Key Finding | Standard |

|---|---|---|---|

| Phenolic Thiazoles | ABTS Radical Scavenging | Compounds 5a, 5b, 7b, 8a, 8b showed lower IC50 than standard rsc.org | Ascorbic Acid |

| Thiazolyl–Catechol Compounds | DPPH, ABTS, FRAP | Compounds 3g and 3h showed significant antioxidant activity nih.gov | Ascorbic Acid, Trolox |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH Radical Scavenging | IC50 value of 64.75 ppm nih.gov | Not specified |

| 2-Aminothiazole Sulfonamides | DPPH Radical Scavenging | Compound 8 showed 90.09% scavenging google.com | Not specified |

| Thiazolidinone Derivatives | DPPH Radical Scavenging | Compound 4 showed 33.98% scavenging researchgate.net | Vitamin C (94.35%) |

The therapeutic potential of thiazole derivatives extends to neurological disorders and metabolic diseases. Studies have identified compounds with promising anticonvulsant and antidiabetic activities.

Anticonvulsant properties are often screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govnih.gov The MES test identifies compounds that prevent seizure spread, while the scPTZ test is a model for myoclonic seizures. nih.govnih.gov A study on thiazole-bearing 4-thiazolidinones found that several compounds, including Ib, IId, and IIj, exhibited excellent anticonvulsant activity in both assays with low acute toxicity. tandfonline.com Another series of thiazolidin-4-one substituted thiazoles was evaluated, and compound PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) emerged as the most active derivative. nih.gov

In the context of diabetes, a primary target for therapeutic intervention is the enzyme α-glucosidase, which is involved in carbohydrate digestion and glucose absorption. nih.gov Inhibition of this enzyme can help manage hyperglycemia. google.com A series of coumarin-linked thiazole derivatives were synthesized and found to be potent inhibitors of α-glucosidase, with IC50 values ranging from 0.14 to 9.38 µM. nih.gov Similarly, a study on benzothiazole-triazole derivatives identified several compounds with superior α-glucosidase inhibitory activity (IC50 values between 20.7 and 61.1 µM) compared to the standard drug acarbose (B1664774) (IC50 = 817.38 µM). google.com Some thiazole derivatives have also been evaluated in vivo using the streptozotocin (B1681764) (STZ)-induced diabetic rat model, a common method for inducing a state of hyperglycemia that mimics type 1 diabetes. researcher.lifenih.gov

| Activity | Compound Series | Key Finding | Test Model / Target |

|---|---|---|---|

| Anticonvulsant | Thiazole-bearing 4-Thiazolidinones | Compounds Ib, IId, IIj showed excellent activity tandfonline.com | MES and scPTZ seizure tests |

| Anticonvulsant | Thiazolidin-4-one substituted Thiazoles | Compound PTT6 was the most active derivative nih.gov | MES and scPTZ seizure tests |

| Antidiabetic | Coumarin-linked Thiazoles | Potent inhibition with IC50 values from 0.14 to 9.38 µM nih.gov | α-Glucosidase inhibition |

| Antidiabetic | Benzothiazole-Triazoles | IC50 values from 20.7 to 61.1 µM, superior to acarbose google.com | α-Glucosidase inhibition |

| Antidiabetic | Thiadiazole Schiff bases | Compound 8 showed an IC50 of 1.10 µM rsc.org | α-Glucosidase inhibition |

The diverse pharmacological effects of thiazole derivatives are rooted in their ability to interact with and modulate the function of various biological receptors and enzymes. A significant area of research has focused on their role as kinase inhibitors. nih.govrsc.org

Protein kinases are crucial enzymes in cellular signaling pathways, and their abnormal function is often implicated in cancer. nih.gov Thiazole derivatives have been developed as inhibitors for a range of kinases, including serine/threonine and tyrosine kinases. rsc.org For example, specific thiazole derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in cancer therapy. bohrium.comresearchgate.net One study identified compounds 39 and 43 as potent dual EGFR/HER2 kinase inhibitors with IC50 values in the nanomolar range. researchgate.net Other kinases targeted by thiazole derivatives include c-Met, VEGFR-2, Aurora kinases, and B-RAF. tandfonline.comnih.govmdpi.com Compound 51am was identified as a potent c-Met inhibitor (IC50 = 2.54 nM), and another derivative, 4c, showed significant inhibition of VEGFR-2 (IC50 = 0.15 µM). tandfonline.commdpi.com

Beyond kinases, thiazole compounds have been shown to modulate other targets. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to be direct inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. researcher.life Additionally, a class of N-(thiazol-2-yl)-benzamide analogs was identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, acting as negative allosteric modulators.

| Target Enzyme/Receptor | Compound Series/Name | Activity Metric (IC50) | Therapeutic Area |

|---|---|---|---|

| c-Met Kinase | Thiazole Carboxamide (51am) | 2.54 nM tandfonline.com | Anticancer |

| B-RAF V600E Kinase | Phenyl Sulfonyl Thiazole (40) | 23.1 nM nih.gov | Anticancer |

| EGFR / HER2 Kinase | Imidazo[2,1-b]thiazole (39) | 0.153 µM / 0.108 µM researchgate.net | Anticancer |

| VEGFR-2 Kinase | Thiazole-4[5H]-one (4c) | 0.15 µM mdpi.com | Anticancer |

| 5-Lipoxygenase (5-LOX) | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Potent inhibition researcher.life | Anti-inflammatory |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide (TTFB) | IC50 of 1-3 µM (for potent analogs) | Neurological |

Mechanistic Investigations of Biological Actions of 5 Benzoyl N Phenyl 1,3 Thiazol 2 Amine and Its Analogs

Molecular Target Identification and Validation

The therapeutic potential of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine and its analogs is rooted in their ability to interact with and modulate various molecular targets crucial for cell survival and proliferation. Research into these interactions has unveiled a multi-faceted mechanism of action, encompassing interference with fundamental cellular processes.

Interference with Nucleic Acid Synthesis and Protein Expression Pathways

While direct studies on this compound's effect on nucleic acid and protein synthesis are limited, the broader class of thiazole (B1198619) derivatives has been recognized for its anticancer properties, which often involve the disruption of these fundamental cellular processes. The structural characteristics of these compounds, including the thiazole ring, enhance their interaction with biological targets. Thiazole derivatives have been investigated for their ability to inhibit protein kinases, enzymes that play a critical role in the regulation of protein expression and signal transduction. By inhibiting these kinases, these compounds can indirectly affect protein expression pathways essential for tumor cell growth and survival.

Modulation of Critical Intracellular Signaling Cascades (e.g., NFkB/mTOR/PI3K/Akt Pathways)

A significant aspect of the biological activity of 5-phenyl-1,3-thiazol-2-amine derivatives involves the modulation of critical intracellular signaling cascades that are often dysregulated in cancer.

The PI3K/Akt pathway , a key regulator of cell survival and proliferation, has been identified as a target for 5-phenylthiazol-2-amine (B1207395) derivatives. Mechanistic studies have revealed that certain analogs can effectively inhibit this pathway, leading to the induction of cancer cell apoptosis and cell cycle arrest. This inhibition is a crucial component of their antitumor activity.

Furthermore, some substituted sulfamoyl benzamidothiazoles have been found to prolong the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival. While chronic activation of NF-κB is often associated with cancer, its prolonged activation in certain contexts can also lead to apoptosis, suggesting a complex role for thiazole derivatives in modulating this pathway. Information regarding the direct effects of this compound on the mTOR (mammalian target of rapamycin) pathway is not extensively documented in publicly available research. However, given the interconnected nature of the PI3K/Akt/mTOR pathway, it is plausible that inhibitors of PI3K/Akt may also exert downstream effects on mTOR signaling.

Inhibition of Specific Enzymatic Activities (e.g., Topoisomerase, HDAC, Aromatase, EGFR, MMP-9)

The versatility of the thiazole scaffold is further demonstrated by its ability to inhibit a range of specific enzymes implicated in cancer progression.

Topoisomerase Inhibition: Certain thiazole derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.

HDAC Inhibition: Analogs of this compound, specifically 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids, have been designed and synthesized as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes and induce cell cycle arrest and apoptosis.

EGFR Inhibition: Benzothiazole (B30560) derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key driver of cell proliferation and survival in many cancers, and its inhibition is a validated therapeutic strategy. Certain benzothiazole compounds have shown the ability to compete with ATP for binding at the catalytic domain of EGFR, thereby blocking its downstream signaling.

Aromatase Inhibition: While direct evidence for aromatase inhibition by this compound is lacking, other nitrogen-containing heterocyclic compounds, such as triazole derivatives, are well-established aromatase inhibitors used in the treatment of hormone-responsive breast cancer. This suggests that the thiazole scaffold could potentially be adapted to target this enzyme.

MMP-9 Inhibition: Matrix metalloproteinases (MMPs), particularly MMP-9, are enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. While there is no direct evidence of this compound inhibiting MMP-9, the development of MMP inhibitors is an active area of cancer research.

Mechanisms of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A patent has described 4-phenyl-N-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (AHR) agonists for the potential treatment of disorders implicated by angiogenesis. This suggests a possible mechanism through which these compounds may exert anti-angiogenic effects. Additionally, other heterocyclic compounds containing thiazole or thiadiazole rings have been shown to possess anti-angiogenic properties, indicating the potential for this scaffold in developing agents that can disrupt tumor vasculature.

Cellular and Subcellular Mechanism Studies

The molecular interactions of this compound and its analogs culminate in observable cellular and subcellular effects, with the induction of programmed cell death being a prominent outcome.

Cell Death Pathways (e.g., Apoptosis)

A recurring theme in the biological activity of thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on various analogs have consistently demonstrated their ability to trigger this crucial anti-cancer mechanism.

For instance, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to exert their cytotoxic effects on cancer cells through the induction of apoptosis. This is often accompanied by DNA fragmentation and the activation of key apoptotic executioner enzymes like caspase-3. Further investigation into the apoptotic markers has indicated that these compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

The table below summarizes the inhibitory activities of various analogs of this compound against different molecular targets.

| Compound Class | Target Enzyme/Pathway | Observed Effect |

| 5-Phenylthiazol-2-amine derivatives | PI3K/Akt Pathway | Inhibition, leading to apoptosis and cell cycle arrest |

| Substituted Sulfamoyl Benzamidothiazoles | NF-κB Pathway | Prolonged activation |

| Thiazole derivatives | Topoisomerase II | Inhibition |

| 5-Substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids | HDAC | Inhibition |

| Benzothiazole derivatives | EGFR Tyrosine Kinase | Inhibition |

| 4-Phenyl-N-(phenyl)thiazol-2-amine derivatives | Angiogenesis (via AHR) | Potential Inhibition |

| 1,3-Thiazole incorporated phthalimide derivatives | Apoptosis | Induction via intrinsic pathway |

Effects on Microbial Cell Wall and Membrane Integrity

The integrity of the cell wall and membrane is a critical factor for microbial survival, and it represents a primary target for many antimicrobial agents. For thiazole derivatives, including analogs of this compound, investigations into their mechanisms of action suggest a potential role in compromising these essential bacterial structures.

One proposed mechanism relates to the amphiphilic nature of certain thiazole derivatives. mdpi.comglobalresearchonline.net These molecules possess both hydrophobic (lipid-loving) and hydrophilic (water-loving) regions. This characteristic may facilitate their insertion into the lipid bilayer of microbial cell membranes. mdpi.com Such integration can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. globalresearchonline.net This disruption of the cell's physiological processes can be an effective mode of antimicrobial action against both Gram-positive and Gram-negative bacteria. mdpi.comglobalresearchonline.net

Furthermore, computational studies have predicted that some thiazole derivatives may interfere with the synthesis of the bacterial cell wall. Molecular docking analyses of certain heteroaryl(aryl) thiazole derivatives have identified the E. coli MurB enzyme as a potential target. mdpi.com The MurB enzyme is a key component in the biosynthesis of peptidoglycan, the primary structural element of most bacterial cell walls. Inhibition of this enzyme would disrupt cell wall formation, compromising the cell's ability to withstand osmotic pressure and leading to lysis.

Elucidation of Ligand-Receptor Binding Modes

Molecular docking and structural biology studies have been instrumental in elucidating the potential binding modes of 2-aminothiazole (B372263) derivatives to various microbial protein targets. These investigations provide insight into the specific molecular interactions that may underlie the biological activity of compounds like this compound and its analogs. A key target identified for a closely related analog is β-ketoacyl-acyl carrier protein synthase (KAS), an essential enzyme in bacterial fatty acid synthesis. nih.gov

A high-resolution crystal structure has revealed the binding mode of 2-phenylamino-4-methyl-5-acetylthiazole, an analog of the title compound, to E. coli KAS I. nih.gov This study showed that the molecule binds within the enzyme's active site, establishing noncovalent interactions with the catalytic Cys163 residue and other hydrophobic residues within the fatty-acid binding pocket. nih.gov The binding did not induce significant conformational changes in the active site, indicating a novel binding mode compared to other known KAS inhibitors. nih.gov

In addition to KAS, other microbial enzymes have been identified as potential receptors for thiazole derivatives through in silico docking studies. These studies help predict the binding affinity and interaction patterns of ligands with their target proteins, offering a basis for understanding their inhibitory mechanisms.

| Thiazole Analog Class | Microbial Protein Target | Key Interacting Residues (Predicted) | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-phenylamino-4-methyl-5-acetylthiazole | β-ketoacyl-ACP synthase I (KAS I) from E. coli | Cys163 and hydrophobic residues | Inhibition of fatty acid synthesis | nih.gov |

| Heteroaryl(aryl) thiazole derivatives | UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from E. coli | Not specified | Inhibition of peptidoglycan (cell wall) synthesis | mdpi.com |

| Heteroaryl(aryl) thiazole derivatives | 14α-lanosterol demethylase | Not specified | Inhibition of ergosterol (B1671047) synthesis (antifungal) | mdpi.com |

| General 2-aminothiazole derivatives | DNA gyrase | Not specified | Inhibition of DNA replication | ekb.eg |

These computational models suggest that the antimicrobial activity of the broader 2-aminothiazole class may stem from interactions with a variety of essential microbial enzymes. The specific interactions and the resulting inhibitory potency are dependent on the precise substitution pattern on the thiazole core and the topology of the enzyme's active site.

Structure Activity Relationship Sar Studies for 5 Benzoyl N Phenyl 1,3 Thiazol 2 Amine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring Scaffold

The thiazole ring serves as the core of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine, and substitutions at various positions on this heterocycle have been shown to significantly impact its biological profile. The key points of attachment for modification are the N-2 phenyl group, the 5-benzoyl moiety, and the peripheral aromatic rings.

Impact of N-2 Phenyl Group Substitution and Modifications

The N-2 phenyl group of the this compound scaffold is a critical determinant of its biological activity. SAR studies on analogous 2-aminothiazole (B372263) derivatives have demonstrated that this position is highly tolerant of a wide array of substitutions, which can dramatically modulate the compound's potency and selectivity. nih.gov

Research on related 2-aminothiazole series has shown that the introduction of various substituents on the N-2 phenyl ring can lead to significant improvements in activity. For instance, in a series of N-Acyl-2-aminothiazoles, the replacement of an aromatic acyl side chain with a non-aromatic amino acyl side chain led to improved aqueous solubility and reduced in vitro metabolism in the liver. nih.gov This highlights the flexibility of this position for introducing diverse chemical functionalities to optimize pharmacokinetic properties.

Furthermore, studies on other 2-aminothiazole derivatives have revealed that both electron-donating and electron-withdrawing groups on the N-2 phenyl ring can influence biological activity, suggesting that the electronic properties of this substituent play a crucial role in target interaction. nih.gov The substitution pattern on the phenyl ring (ortho, meta, or para) is also a key factor, as it dictates the spatial arrangement of the substituent and its potential to engage in specific interactions with the biological target.

| Substituent at N-2 Phenyl Group | Observed Effect on Activity (in analogous series) | Reference |

|---|---|---|

| Non-aromatic amino acyl side chain | Improved aqueous solubility and metabolic stability | nih.gov |

| Electron-donating groups | Modulation of biological activity | nih.gov |

| Electron-withdrawing groups | Modulation of biological activity | nih.gov |

Contribution of the 5-Benzoyl Moiety to Activity

The 5-benzoyl moiety is another key structural feature that significantly contributes to the biological activity of this class of compounds. While direct SAR studies on this compound are limited, research on analogous heterocyclic systems provides valuable insights into the role of this group.

In a study of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the presence of a 5-benzoyl group was found to be important for their anti-proliferative activity. nih.gov This suggests that the benzoyl group may be involved in crucial interactions with the biological target, potentially through hydrogen bonding or pi-stacking interactions. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or aromatic interactions.

Furthermore, modifications to the benzoyl phenyl ring itself can provide another avenue for optimizing activity. Introducing substituents on this ring can alter its electronic and steric properties, thereby influencing its binding affinity to the target.

Effects of Peripheral Substituents on Aromatic Rings

SAR studies on various thiazole and benzothiazole (B30560) derivatives have consistently shown that the introduction of different functional groups on the aromatic rings is a valid strategy for modulating biological activity. For example, in a series of benzothiazole derivatives, the type and position of substituents on the phenyl ring were found to be critical for their antimycobacterial activity. researchgate.net Similarly, in other heterocyclic systems, substituents such as halogens, alkyl, alkoxy, and nitro groups on the aromatic rings have been shown to influence activity. rasayanjournal.co.in

These findings suggest that a systematic exploration of substituents on the peripheral aromatic rings of this compound could lead to the discovery of analogues with improved biological profiles.

| Substituent Type on Aromatic Rings | Potential Impact on Activity | Reference |

|---|---|---|

| Halogens (F, Cl, Br) | Can enhance binding affinity through halogen bonding and alter lipophilicity. | researchgate.net |

| Alkyl groups (e.g., CH3) | Can increase lipophilicity and engage in hydrophobic interactions. | rasayanjournal.co.in |

| Alkoxy groups (e.g., OCH3) | Can act as hydrogen bond acceptors and influence electronic properties. | rasayanjournal.co.in |

| Nitro groups (NO2) | Strong electron-withdrawing group that can significantly alter electronic properties and participate in hydrogen bonding. | rasayanjournal.co.in |

Role of the Amide Linkage in Biological Activity and Pharmacophore Design

The amide linkage connecting the N-2 position of the thiazole ring to the phenyl group is a crucial structural element that plays a significant role in the biological activity and pharmacophore design of this compound derivatives. This linkage imparts a degree of conformational rigidity to the molecule and provides key hydrogen bonding features.

The amide bond can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form strong interactions with amino acid residues in the binding site of a biological target. nih.gov This ability to participate in hydrogen bonding is often a critical determinant of a compound's binding affinity and, consequently, its biological activity.

In the context of pharmacophore design, the amide linkage serves as a key linker element that properly orients the N-2 phenyl group and the thiazole core for optimal interaction with the target. A pharmacophore model for this class of compounds would likely include the hydrogen bond donor and acceptor features of the amide group, along with the aromatic and hydrophobic features of the phenyl rings and the heterocyclic thiazole core. The spatial arrangement of these features is critical for biological activity. Studies on related 2-aminothiazole derivatives have led to the development of 3D-QSAR pharmacophore models that highlight the importance of these features for in silico drug screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, QSAR approaches can provide valuable insights into the key molecular descriptors that govern their activity, thereby guiding the design of new, more potent analogues.

Several QSAR studies have been successfully applied to 2-aminothiazole derivatives, a class of compounds to which the subject of this article belongs. nih.govtandfonline.comjocpr.comresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric descriptors: Such as molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity and branching of the molecule.

By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), QSAR models can be developed that quantitatively relate these descriptors to the biological activity of the compounds. jocpr.com These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. For instance, a QSAR study on 2-aminothiazole derivatives as anticancer agents identified key descriptors that significantly influence their inhibitory activity. nih.govtandfonline.com

| QSAR Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Influences electrostatic interactions with the target. |

| Steric | Molecular weight, Molar refractivity | Determines the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the overall shape and branching of the molecule. |

Future Research Directions and Potential Applications

Rational Design of Novel Analogs for Targeted Therapeutic Interventions

An analogue-based drug design approach is a crucial strategy for optimizing the therapeutic profile of a lead compound. tandfonline.comnih.gov For 5-benzoyl-N-phenyl-1,3-thiazol-2-amine, the rational design of new analogs can be guided by established structure-activity relationships (SAR) within the broader family of thiazole (B1198619) derivatives. Key areas for structural modification include the N-phenyl ring, the benzoyl moiety, and the core thiazole structure.

Future research should focus on:

Substitution on Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the N-phenyl and benzoyl rings can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on similar heterocyclic compounds have shown that alkoxy and hydroxy groups can improve biological activity. mdpi.com

Bioisosteric Replacement: The benzoyl group could be replaced with other functionalities to explore different binding interactions with target proteins. This bioisosteric approach can lead to analogs with improved potency, selectivity, or metabolic stability. tandfonline.comnih.gov

Scaffold Modification: While keeping the core thiazole, modifications at other positions, such as the 4-position, could be explored. Research on related 4-benzyl-1,3-thiazole derivatives has demonstrated this as a viable strategy for developing anti-inflammatory agents. tandfonline.comnih.gov

A systematic approach to analog synthesis and screening will be essential to build a comprehensive SAR profile, paving the way for the development of targeted therapies for diseases such as cancer and inflammatory conditions. mdpi.commdpi.comresearchgate.net

Exploration of Undiscovered Biological Targets and Pathways

Thiazole derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects, including anticancer, antioxidant, and antibacterial properties. researchgate.netnih.gov While some targets for similar compounds have been identified, such as EGFR, VEGFR-2, and SIRT2, the full spectrum of molecular interactions for this compound remains to be elucidated. mdpi.comnih.gov

Future investigations should aim to:

Broad-Spectrum Screening: Systematically screen the compound and its novel analogs against a wide panel of enzymes, receptors, and ion channels. This could uncover unexpected therapeutic opportunities. For example, some 4-phenyl-1,3-thiazol-2-amines have shown potential as antileishmanial agents by targeting S-methyl-5-thioadenosine phosphorylase. researchgate.net

Target Deconvolution: Employ advanced techniques such as chemical proteomics and affinity chromatography to identify the specific binding partners of this compound within the cellular environment.

Pathway Analysis: Once targets are identified, further studies should focus on understanding how the compound modulates the associated biological pathways. This will provide a deeper understanding of its mechanism of action and potential therapeutic applications.

This exploration of novel targets is critical for discovering new indications for this class of compounds and for developing more selective and effective medicines.

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery and development. rsc.org This synergistic strategy can accelerate the identification and optimization of lead compounds by providing valuable insights into their chemical properties and biological activities. nih.gov

For this compound, a combined approach would involve:

Molecular Modeling: Utilize techniques like molecular docking and molecular dynamics simulations to predict the binding modes of the compound and its analogs with potential biological targets. mdpi.comnih.gov This can help prioritize which analogs to synthesize and test, saving time and resources.

In Silico ADME/Tox Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. This allows for the early identification of compounds with potentially unfavorable profiles.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental testing, including in vitro biological assays and eventually in vivo studies. This iterative cycle of prediction and validation is key to the successful development of new therapeutic agents. rsc.org

The table below summarizes findings from studies on related thiazole derivatives where a combined experimental and computational approach was successfully applied.

| Compound Class | Experimental Assays | Computational Methods | Key Findings |

| Azo-thiazole derivatives | Antibacterial, Anti-inflammatory | PASS, pkCSM | Identified compounds with notable potency against Staphylococcus aureus. rsc.org |

| Thiazole-based Schiff bases | Antibacterial, Antioxidant | Molecular Docking, DFT | Compound 11 showed promising antibacterial activity, supported by docking studies against DNA gyrase B. nih.gov |

| Thiazole-based SIRT2 inhibitors | Biological Assays | Ligand-based approaches, Molecular Docking | Identified novel thiazole compounds as SIRT2 inhibitors for potential anticancer agents. mdpi.com |

This table is interactive. Users can sort and filter the data.

Development of Thiazole-Based Chemical Probes for Biological System Interrogation

Chemical probes are powerful tools for studying biological systems, enabling the visualization of cellular processes and the identification of protein function. researchgate.net The thiazole scaffold is a versatile platform for the development of such probes. rsc.orgnih.gov

Future research could focus on modifying this compound to create:

Fluorescent Probes: By conjugating a fluorophore to the thiazole scaffold, it may be possible to develop probes for imaging specific organelles, proteins, or analytes within living cells. Novel benzothiazole-based fluorescent probes have been successfully developed for detecting cysteine and hydrogen peroxide. rsc.orgnih.gov

Affinity-Based Probes: Introducing a reactive group or a photo-crosslinker could convert the molecule into an affinity-based probe. These probes can be used to covalently label their protein targets, facilitating their identification and characterization.

Probes for Target Validation: Once a specific biological target is identified, tailored chemical probes can be designed to study its function in a cellular context, providing crucial validation for its role in disease.

The development of such chemical tools based on the this compound structure would not only advance our understanding of fundamental biology but also support the broader drug discovery efforts for this class of compounds.

Q & A

Basic: What are the common synthetic routes for preparing 5-benzoyl-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-halocarbonyl compounds. For example, reacting N-phenylthiourea with 2-bromo-1-benzoylethane in the presence of a base (e.g., NaHCO₃ or pyridine) under reflux conditions yields the thiazole ring . Optimization includes controlling temperature (60–100°C), solvent choice (ethanol, DMF), and stoichiometric ratios to minimize side reactions. Purity is confirmed via HPLC and NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the thiazole ring and benzoyl group. Aromatic protons typically appear at δ 7.2–8.1 ppm, while the NH signal is observed at δ 9–10 ppm .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1150–1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced: How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?

DFT methods (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, such as the sulfur atom or benzoyl carbonyl group, guiding derivatization strategies . Exact exchange terms in functionals improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Software like Gaussian or ORCA is standard .

Advanced: How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of thiazol-2-amine derivatives?

Substituents alter pharmacokinetics and target binding. For example:

- Halogenation (e.g., Br at C5) : Enhances lipophilicity and antimicrobial potency by promoting membrane penetration .

- N-Alkylation (e.g., ethyl/methyl groups) : Modulates solubility and metabolic stability. Ethyl groups reduce hepatic clearance compared to methyl .

Comparative studies use enzyme inhibition assays (e.g., MIC for antimicrobial activity) and molecular docking to map interactions with biological targets (e.g., kinase active sites) .

Advanced: How can X-ray crystallography resolve discrepancies in structural data for this compound derivatives?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, C–S bond lengths in thiazole rings (~1.72 Å) confirm aromaticity, while hydrogen bonds (N–H⋯N/S) stabilize crystal lattices . Refinement with SHELXL (via Olex2 or WinGX) minimizes R-factors (<5%), and ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Advanced: What strategies address contradictory data in biological activity studies of thiazol-2-amine analogs?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., IC₅₀ measurements) under controlled pH and temperature .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify critical functional groups .

- Meta-Analysis : Compare datasets across studies to isolate confounding factors (e.g., solvent polarity in cytotoxicity assays) .

Basic: What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The thiazole sulfur and benzoyl carbonyl are reactive sites:

- Electrophilic Aromatic Substitution : Nitration or bromination occurs at the phenyl ring’s para position .

- Nucleophilic Attack : Amines or thiols displace halides (e.g., Br at C5) under basic conditions .

Reaction progress is monitored via TLC, and products are isolated via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can computational docking predict the binding mode of this compound to protein targets?

Tools like AutoDock Vina or Schrödinger Suite simulate ligand-protein interactions. The benzoyl group may form π-π stacking with aromatic residues (e.g., Tyr in kinases), while the thiazole NH hydrogen-bonds to backbone carbonyls . Free energy calculations (MM/PBSA) quantify binding affinities, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.